1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
Brand Name: Vulcanchem
CAS No.: 6035-77-4
VCID: VC10442869
InChI: InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2
SMILES: C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C25H35N3
Molecular Weight: 377.6 g/mol

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine

CAS No.: 6035-77-4

Cat. No.: VC10442869

Molecular Formula: C25H35N3

Molecular Weight: 377.6 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine - 6035-77-4

Specification

CAS No. 6035-77-4
Molecular Formula C25H35N3
Molecular Weight 377.6 g/mol
IUPAC Name 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
Standard InChI InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2
Standard InChI Key INIISLKUGWXAQL-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine consists of two primary subunits:

  • A 1-benzylpiperidin-4-yl group, where a benzyl moiety (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) is attached to the nitrogen atom of a piperidine ring.

  • A 4-(3-phenylpropyl)piperazine group, featuring a piperazine ring substituted at the 4-position with a 3-phenylpropyl chain (C6H5CH2CH2CH2\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2).

The compound’s IUPAC name reflects this connectivity:
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine.

Key structural parameters include:

PropertyValueSource
Molecular FormulaC24H31N3\text{C}_{24}\text{H}_{31}\text{N}_3Calculated
Molecular Weight361.53 g/molCalculated
Exact Mass361.2517 Da
Topological Polar Surface Area (TPSA)18.5 Ų
LogP (Partition Coefficient)1.76

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is documented, analogous methods for piperidine-piperazine hybrids provide a framework. A two-step strategy is proposed:

Step 1: Formation of 1-(1-Benzylpiperidin-4-yl)piperazine

This intermediate is synthesized via reductive amination of 1-benzyl-4-piperidone with piperazine under hydrogenation conditions. Raney nickel or palladium catalysts facilitate this reaction . For example:

1-Benzyl-4-piperidone+PiperazineH2,Raney Ni1-(1-Benzylpiperidin-4-yl)piperazine\text{1-Benzyl-4-piperidone} + \text{Piperazine} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{1-(1-Benzylpiperidin-4-yl)piperazine}

Step 2: Alkylation with 3-Phenylpropyl Bromide

The secondary amine of piperazine undergoes alkylation using 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) :

1-(1-Benzylpiperidin-4-yl)piperazine+3-Phenylpropyl BromideK2CO3Target Compound\text{1-(1-Benzylpiperidin-4-yl)piperazine} + \text{3-Phenylpropyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound}

Optimization Challenges

  • Steric Hindrance: Bulky substituents on both piperidine and piperazine may reduce reaction yields.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is often required .

Physicochemical Properties

Stability Profile

Piperazine derivatives are generally stable under ambient conditions but may degrade under strong acidic or oxidative environments. Accelerated stability studies (40°C/75% RH) are recommended to assess shelf life.

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